molecular formula C10H13BrN2O B3198712 N-(3-aminopropyl)-3-bromobenzamide CAS No. 1016507-95-1

N-(3-aminopropyl)-3-bromobenzamide

Cat. No.: B3198712
CAS No.: 1016507-95-1
M. Wt: 257.13 g/mol
InChI Key: XLAVKJAJILOEIR-UHFFFAOYSA-N
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Description

N-(3-aminopropyl)-3-bromobenzamide is an organic compound that features a bromine atom attached to a benzene ring, with an amide group and a 3-aminopropyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-aminopropyl)-3-bromobenzamide typically involves the reaction of 3-bromobenzoic acid with 3-aminopropylamine. The process begins with the activation of the carboxylic acid group of 3-bromobenzoic acid, often using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) or N-ethyl-N’-(3-dimethylaminopropyl)carbodiimide (EDC). The activated intermediate then reacts with 3-aminopropylamine to form the desired amide bond under mild conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial for maximizing the output and purity of the compound .

Chemical Reactions Analysis

Types of Reactions

N-(3-aminopropyl)-3-bromobenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium hydride (NaH) or potassium tert-butoxide (KOtBu) as bases, and the reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation and Reduction: Oxidizing agents such as potassium permanganate (KMnO4) or reducing agents like lithium aluminum hydride (LiAlH4) are used under controlled conditions.

    Coupling Reactions: Reagents like palladium catalysts (Pd/C) and bases such as triethylamine (TEA) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted benzamides, while oxidation and reduction can produce carboxylic acids or primary amines .

Scientific Research Applications

N-(3-aminopropyl)-3-bromobenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(3-aminopropyl)-3-bromobenzamide involves its interaction with molecular targets, such as enzymes or receptors. The compound can bind to active sites or allosteric sites, modulating the activity of the target protein. The specific pathways involved depend on the biological context and the nature of the target .

Comparison with Similar Compounds

Similar Compounds

    N-(3-aminopropyl)-2-nitrobenzenamine: Similar in structure but with a nitro group instead of a bromine atom.

    N-(3-aminopropyl)-4-bromobenzamide: Similar but with the bromine atom in a different position on the benzene ring.

    N-(3-aminopropyl)-3-chlorobenzamide: Similar but with a chlorine atom instead of a bromine atom.

Uniqueness

N-(3-aminopropyl)-3-bromobenzamide is unique due to the specific positioning of the bromine atom, which can influence its reactivity and interaction with other molecules. This unique structure can lead to distinct biological activities and applications compared to its analogs .

Properties

IUPAC Name

N-(3-aminopropyl)-3-bromobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13BrN2O/c11-9-4-1-3-8(7-9)10(14)13-6-2-5-12/h1,3-4,7H,2,5-6,12H2,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLAVKJAJILOEIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)C(=O)NCCCN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13BrN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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